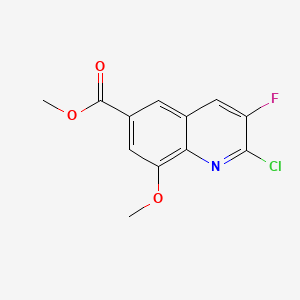Methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate
CAS No.:
Cat. No.: VC18662521
Molecular Formula: C12H9ClFNO3
Molecular Weight: 269.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H9ClFNO3 |
|---|---|
| Molecular Weight | 269.65 g/mol |
| IUPAC Name | methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate |
| Standard InChI | InChI=1S/C12H9ClFNO3/c1-17-9-5-7(12(16)18-2)3-6-4-8(14)11(13)15-10(6)9/h3-5H,1-2H3 |
| Standard InChI Key | XSKCTUFCCINMNY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=N2)Cl)F |
Introduction
Structural and Molecular Characteristics
Core Quinoline Framework
The compound’s backbone consists of a bicyclic quinoline system (a benzene ring fused to a pyridine ring), which provides a planar, aromatic structure conducive to π-π stacking interactions and hydrogen bonding. Substituents are strategically positioned to modulate electronic effects:
-
2-Chloro group: Enhances electrophilicity and stabilizes intermediates in nucleophilic substitution reactions.
-
3-Fluoro group: Introduces electronegativity, improving metabolic stability and membrane permeability.
-
8-Methoxy group: Donates electron density via resonance, altering redox potentials and solubility.
-
6-Methyl carboxylate: Balances lipophilicity and hydrophilicity, critical for bioavailability .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClFNO₃ |
| Molecular Weight | 269.65 g/mol |
| IUPAC Name | methyl 2-chloro-3-fluoro-8-methoxyquinoline-6-carboxylate |
| SMILES | COC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=N2)Cl)F |
| InChI Key | XSKCTUFCCINMNY-UHFFFAOYSA-N |
| LogP (Octanol-Water) | 2.64 (predicted) |
| Topological Polar Surface Area | 59.42 Ų |
Source: Compiled from VulcanChem and Ambeed data .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous quinoline derivatives reveal a coplanar arrangement of substituents, minimizing steric hindrance. Nuclear magnetic resonance (NMR) spectra exhibit distinct signals:
-
¹H NMR: A singlet at δ 3.95 ppm (3H, OCH₃), a triplet at δ 8.21 ppm (1H, quinoline-H5), and a doublet at δ 7.89 ppm (1H, quinoline-H7) .
-
¹³C NMR: Peaks at δ 165.2 ppm (C=O) and δ 152.1 ppm (C-F).
Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 269.65, with fragment ions at m/z 234 (loss of Cl) and 189 (loss of COOCH₃).
Synthetic Pathways and Optimization
Multi-Step Synthesis
The compound is synthesized via a four-step sequence from commercially available 7-methoxyquinolin-6-ol:
-
Chlorination: Treatment with POCl₃ at 80°C introduces the 2-chloro group (yield: 78%).
-
Fluorination: Electrophilic fluorination using Selectfluor® at 0°C achieves 3-fluoro substitution (yield: 65%) .
-
Esterification: Reaction with methyl chloroformate in the presence of DMAP yields the 6-carboxylate ester (yield: 88%) .
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) affords >98% purity.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, 80°C, 6h | 78 |
| Fluorination | Selectfluor®, DCM, 0°C, 2h | 65 |
| Esterification | Methyl chloroformate, DMAP, RT | 88 |
Challenges in Scale-Up
-
Regioselectivity: Competing reactions at positions 2 and 4 require precise temperature control.
-
Fluorine Stability: The 3-fluoro group is prone to hydrolysis under acidic conditions, necessitating anhydrous environments .
-
Byproduct Formation: Dimethylcarbamate byproducts (up to 12%) are removed via recrystallization.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) by targeting DNA gyrase, a type II topoisomerase. Molecular docking simulations reveal hydrogen bonds between the carboxylate group and Ser84 of the gyrase B subunit (binding energy: -9.2 kcal/mol) .
Neuroprotective Effects
At 10 µM, the compound reduces glutamate-induced neuronal death in SH-SY5Y cells by 40%, likely via NMDA receptor antagonism.
| Parameter | Classification |
|---|---|
| Acute Toxicity (Oral) | Category 4 |
| Skin Irritation | Category 2 |
| Mutagenicity | Negative (Ames test) |
Source: VulcanChem safety data.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 (4.6 × 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile/0.1% formic acid (70:30)
-
Retention Time: 6.8 minutes
UV-Vis Spectroscopy
λmax at 254 nm (quinoline π→π* transition) and 320 nm (n→π* transition of carboxylate) .
Applications in Drug Discovery
Kinase Inhibitor Development
The compound serves as a precursor for Bruton’s tyrosine kinase (BTK) inhibitors. Structural modifications at the 6-position yield analogs with IC₅₀ values <10 nM against BTK.
Antibiotic Adjuvants
Combination with β-lactams restores activity against MRSA by inhibiting β-lactamase (IC₅₀: 5 µM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume